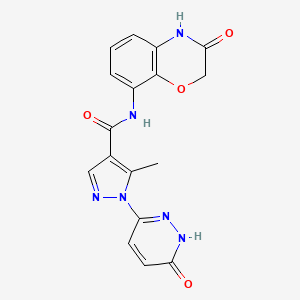![molecular formula C16H11F3N4O B7438350 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7438350.png)
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist works by inhibiting the activity of the 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one ion channel, which is involved in the sensation of cold and pain. By blocking the activity of this channel, 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist can reduce pain and inflammation.
Biochemical and Physiological Effects:
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist has been shown to have a variety of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist is its specificity for the 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one ion channel, which makes it a useful tool for studying the role of this channel in various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further research is needed to better understand the mechanism of action of 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist and its potential side effects.
Conclusion:
In conclusion, 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one, or 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist, is a chemical compound that has potential therapeutic applications in various diseases. Its specificity for the 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one ion channel makes it a useful tool for studying the role of this channel in disease. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one involves the reaction between 3-(trifluoromethyl)phenylhydrazine and 5-but-2-yn-1-ol in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate which undergoes cyclization to form the final product.
Applications De Recherche Scientifique
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of prostate cancer, breast cancer, and bladder cancer.
Propriétés
IUPAC Name |
5-but-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c1-2-3-7-22-10-20-14-13(15(22)24)9-21-23(14)12-6-4-5-11(8-12)16(17,18)19/h4-6,8-10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEZTIQJHPZZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![N-cyclohexyl-2-[5-[2-(2,3,5-trimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7438288.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B7438310.png)

![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)

![4-amino-N-[2-(furan-2-yl)ethyl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438341.png)
![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
![2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7438354.png)
![1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7438359.png)
![N-(6-chloropyridin-3-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7438367.png)
![N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B7438373.png)
![1-[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7438381.png)